molecular formula C17H22ClN3O3 B5544960 2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B5544960
M. Wt: 351.8 g/mol
InChI Key: VNIJJCPILLCCAI-UHFFFAOYSA-N
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Description

The compound is part of a class of chemicals that are often synthesized for their potential biological activities, including antimicrobial, anticancer, and central nervous system (CNS) activities. These compounds typically feature a piperazine ring, which is a common moiety in pharmaceutical agents, and are modified with various substituents to explore their pharmacological potential.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including chloroacetylation, reaction with substituted phenylpiperazine, and further modifications to introduce specific functional groups. For instance, Mehta et al. (2019) synthesized a series of derivatives and confirmed their structures through physicochemical and spectral characteristics, indicating the complexity and precision required in the synthesis of such molecules (Mehta et al., 2019).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and molecular docking studies to understand the compound's conformation and potential biological interactions. For example, compounds with a piperazine moiety and various substituents have been analyzed to assess their fit within biological targets, demonstrating their potential as lead compounds in drug design (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of these compounds is often explored in the context of their potential as bioactive molecules. This includes their ability to interact with biological targets through various mechanisms, such as inhibition of specific enzymes or receptors. The synthesis and evaluation of acetamide derivatives for their antibacterial potential is an example of exploring chemical reactivity for therapeutic purposes (Hussain et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their potential application as pharmaceuticals. Studies often involve X-ray crystallography and solvatochromic analysis to determine these properties, which influence their pharmacokinetics and pharmacodynamics (Jansukra et al., 2021).

Scientific Research Applications

Antihistamine Applications

  • Cetirizine Antihistamine : Cetirizine, a compound structurally related to the query chemical, is an effective H1 histamine receptor antagonist. It has been shown to be effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Activity : Derivatives of the query compound were evaluated for antimicrobial and anticancer activities. Certain compounds displayed significant antimicrobial activity and were compared to standard drugs like ciprofloxacin and fluconazole. Some showed potential anticancer activity, although less active than standard drugs (Mehta et al., 2019).

Analgesic Applications

  • Relief from Pain in Rats : A study investigating 2-(2-(4-((4-chlorophenyl)(phenyl)methyl) piperazin-1-yl)-2-oxoethylamino)-N-(3,4,5-trimethoxybenzyl)acetamide (HYP-1) found that it can bind to voltage-gated sodium channels (VGSCs) and showed potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models (Kam et al., 2012).

Antibacterial Activity

  • Antibacterial Potentials : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and showed moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal et al., 2017).

VEGFR-2-TK Inhibition and Antiproliferative Activity

  • VEGFR-2-TK Inhibition : Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles showed antiproliferative activity through VEGFR-2-TK inhibition. Certain compounds exhibited cytotoxic activity higher than Staurosporine and showed promising antiproliferative candidates (Hassan et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information for this compound .

properties

IUPAC Name

2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c18-13-3-1-4-14(9-13)21-7-6-20(12-17(21)23)11-16(22)19-10-15-5-2-8-24-15/h1,3-4,9,15H,2,5-8,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIJJCPILLCCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide

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